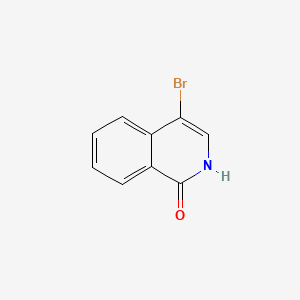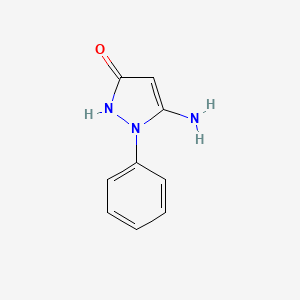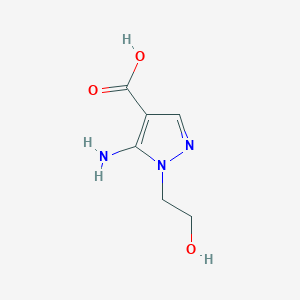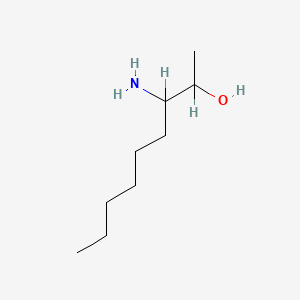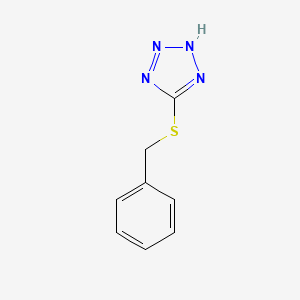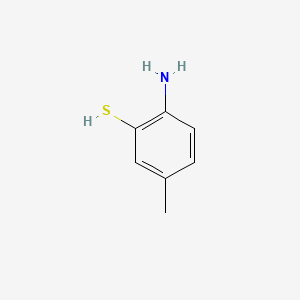
2-Bromo-6-fluoronaphthalene
描述
2-Bromo-6-fluoronaphthalene (CAS number 324-41-4) is a fluorinated naphthalene derivative. This compound is characterized by the presence of both bromo and fluoro functional groups on the naphthalene ring. It is primarily used as an intermediate in the synthesis of semiconducting materials, particularly in the fields of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) .
生化分析
Biochemical Properties
2-Bromo-6-fluoronaphthalene plays a significant role in biochemical reactions, particularly in the context of its interactions with biomolecules. The bromo-terminal of this compound acts as an electrophilic site, interacting with iodine ions in perovskite via noncovalent halogen bonds . This interaction is crucial for modulating the electronic properties of the material, making it suitable for use in semiconducting applications. Additionally, the fused ring structure of naphthalene in this compound can accommodate electron density, further enhancing its interaction with biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the interaction of this compound with iodine ions in perovskite can lead to changes in the band structure at the interface, affecting the overall cellular response . These interactions can result in alterations in cell signaling pathways, potentially impacting gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromo-terminal of the compound interacts with iodine ions via noncovalent halogen bonds, while the naphthalene ring accommodates electron density attracted from the perovskite . This interaction induces a more favorable band structure at the interface, which can influence the electronic properties of the material. Additionally, the fluorination of this compound may lead to increased intermolecular interactions via hydrogen bonding and π–π interactions, further enhancing its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can act as an interfacial modulator for perovskite solar cells through post-treatment, indicating its stability in specific conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced electronic properties and improved charge transport in semiconducting materials . At higher doses, there may be potential toxic or adverse effects, which need to be carefully evaluated in animal studies. Understanding the dosage effects of this compound is crucial for its safe and effective application in biochemical research.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors. The compound’s interaction with iodine ions in perovskite via noncovalent halogen bonds is a key aspect of its metabolic activity . Additionally, the fluorination of this compound may influence metabolic flux and metabolite levels, further impacting its biochemical properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form noncovalent halogen bonds with iodine ions plays a crucial role in its localization and accumulation within specific cellular compartments . Understanding the transport and distribution of this compound is essential for optimizing its application in biochemical research.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound’s interaction with iodine ions and its ability to accommodate electron density from the perovskite influence its localization within specific cellular compartments . These interactions can affect the activity and function of this compound, making it a valuable tool for studying subcellular processes.
准备方法
The preparation of 2-Bromo-6-fluoronaphthalene typically involves a multi-step synthetic route. One common method starts with tobias acid as the starting material. The synthesis involves three main steps:
Bromination-Debromination: The initial step involves the bromination of tobias acid, followed by debromination to introduce the bromo group at the desired position.
Diazotization: The intermediate product undergoes diazotization, where a diazonium salt is formed.
Thermal Cracking: The final step involves thermal cracking to yield this compound
This method is advantageous due to its simplicity, mild reaction conditions, and the use of low-cost reagents such as fluoroboric acid. The process is also suitable for industrial-scale production due to its high purity and stable quality .
化学反应分析
2-Bromo-6-fluoronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic substitution reactions. Common reagents include organometallic compounds and palladium catalysts.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids or esters in the presence of a palladium catalyst.
Halogen Bonding: The bromo-terminal can interact with iodine ions in perovskite materials via noncovalent halogen bonds, influencing the electronic properties of the material.
科学研究应用
2-Bromo-6-fluoronaphthalene has several scientific research applications:
Semiconducting Materials: It is used as a building block for the synthesis of semiconducting molecules in OFETs, OLEDs, and OPVs.
Perovskite Solar Cells: It acts as an interfacial modulator in mesoscopic perovskite solar cells, improving charge transport and device performance.
Organic Synthesis: The compound is used in the synthesis of various organic molecules, including dyes and pharmaceuticals.
作用机制
The mechanism of action of 2-Bromo-6-fluoronaphthalene in semiconducting applications involves its ability to modulate electronic properties through halogen bonding and π–π interactions. The bromo-terminal acts as an electrophilic site, interacting with iodine ions in perovskite materials. This interaction induces a more favorable band structure at the interface, enhancing charge transport and overall device performance .
相似化合物的比较
2-Bromo-6-fluoronaphthalene can be compared with other halogenated naphthalene derivatives, such as:
2-Bromo-6-chloronaphthalene: Similar in structure but with a chlorine atom instead of a fluorine atom. It may exhibit different electronic properties due to the difference in electronegativity between chlorine and fluorine.
2-Fluoro-6-iodonaphthalene: Contains an iodine atom instead of a bromine atom. The larger atomic radius of iodine can influence the compound’s reactivity and interactions in chemical reactions.
The uniqueness of this compound lies in its specific combination of bromo and fluoro groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic applications .
属性
IUPAC Name |
2-bromo-6-fluoronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJAZWLCCNCVEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00323089 | |
| Record name | 2-Bromo-6-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324-41-4 | |
| Record name | 324-41-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403022 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-6-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-fluoronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-bromo-6-fluoronaphthalene interact with the perovskite material and what are the downstream effects on the solar cell performance?
A1: this compound acts as an interfacial modulator in p-MPSCs. The bromine atom in the molecule acts as an electrophilic site and forms a noncovalent halogen bond with the iodine ions present in the perovskite material []. This interaction facilitates electron density transfer from the perovskite to the naphthalene ring system, inducing a favorable band structure modification at the perovskite/carbon interface []. This results in enhanced hole extraction from the perovskite layer and a reduction in interfacial nonradiative recombination, ultimately leading to improved power conversion efficiency (PCE) in the solar cell devices [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


